1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-12-2-4-13(5-3-12)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-6-8-25-9-7-22/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRSDXTFBJJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions, where a halogenated ethanone derivative reacts with morpholine under basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting the triazolopyrimidine derivative with a thiol compound in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to ring-opened products.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the p-tolyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted morpholine or p-tolyl derivatives.
Scientific Research Applications
1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can mimic nucleotide structures, allowing it to interfere with DNA or RNA synthesis. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazolopyrimidine Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Research Findings and Comparative Analysis
Substituent-Driven Pharmacological Profiles
- Morpholino vs. Benzyl/Chlorobenzyl Groups: The morpholino substituent in the target compound likely improves aqueous solubility compared to lipophilic benzyl or chlorobenzyl groups in compounds 17 and 22. This property is critical for oral bioavailability .
- Thioether Linkages : The ethylthio group in the target compound differs from the propylthio group in compound 17, which may alter steric hindrance and binding kinetics. highlights that thioether length impacts potency in kinase inhibitors .
Q & A
Q. What are the key synthetic pathways for 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Triazolopyrimidine Core Formation : Cyclocondensation of precursors like aminotriazoles with pyrimidine derivatives under reflux in solvents such as acetonitrile or ethanol .
- Thioether Linkage Introduction : Nucleophilic substitution using thiol-containing reagents (e.g., mercaptans) in the presence of bases like K₂CO₃ .
- Morpholino Group Attachment : Amidation or alkylation reactions with morpholine derivatives, often requiring catalysts such as palladium on carbon (Pd/C) .
Critical Conditions :
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., morpholino proton signals at δ 3.5–4.0 ppm ).
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1748 cm⁻¹ for the ethanone moiety ).
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-Ray Crystallography (if applicable): Resolves 3D conformation and bond angles .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Anticancer Activity : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify molecular targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies of triazolopyrimidine derivatives?
- Systematic SAR Studies : Compare substituent effects (e.g., p-tolyl vs. fluorophenyl on target binding ).
- Assay Standardization : Control variables like incubation time and temperature to minimize degradation (e.g., cooling samples to stabilize organic compounds ).
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., antitumor triazolopyrimidines ) to identify trends.
Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or morpholino) to improve solubility without disrupting triazolopyrimidine core interactions .
- Metabolic Stability : Modify thioether linkages to resist hepatic oxidation (e.g., replacing sulfur with methylene ).
- Prodrug Design : Mask reactive groups (e.g., acetylating hydroxyls) for enhanced bioavailability .
Q. How can computational modeling guide target identification and binding affinity predictions?
- Molecular Docking : Use software like AutoDock to simulate interactions with kinases or DNA repair enzymes .
- MD Simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories in water ).
- QSAR Models : Corrogate structural features (e.g., triazole ring planarity) with activity data to prioritize derivatives .
Q. What methodologies validate the role of substituents (e.g., morpholino, p-tolyl) in modulating activity?
- Fragment Replacement : Synthesize analogs with substituted phenyl or piperazine groups and compare IC₅₀ values .
- Competitive Binding Assays : Use radiolabeled ligands to quantify displacement in target proteins .
- Crystallographic Studies : Resolve co-crystal structures with targets (e.g., EGFR kinase) to map binding pockets .
Q. How should analytical methods be validated for purity and stability assessments during long-term studies?
- HPLC-MS Purity Checks : Use C18 columns with acetonitrile/water gradients and monitor degradation products .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify instability hotspots .
- Stability-Indicating Assays : Validate methods per ICH guidelines (e.g., Q2(R1)) to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
